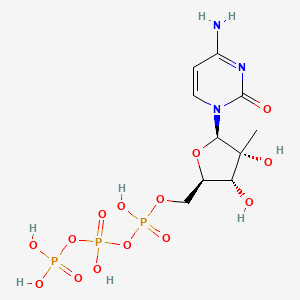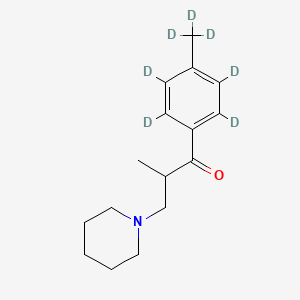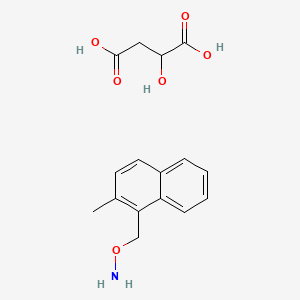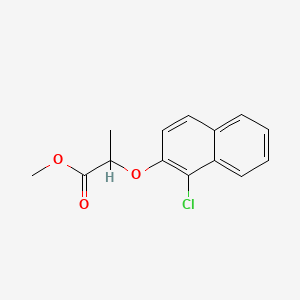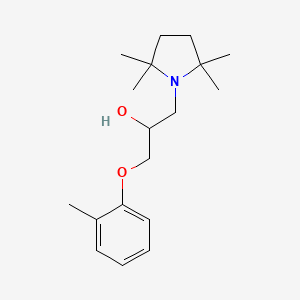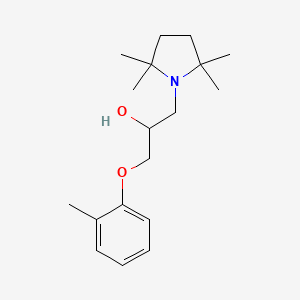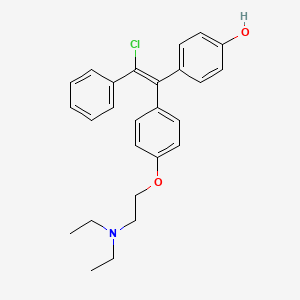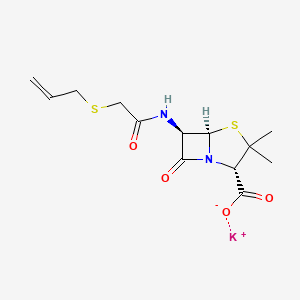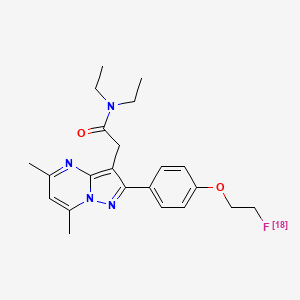
N,N-Diethyl-(2-(4-(2-(18F)fluoroethoxy)phenyl)-5,7-dimethylpyrazolo(1,5-A)pyrimidine-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [18F]DPA-714 involves the nucleophilic aliphatic substitution of a good leaving group, such as tosylate, with [18F]fluoride. This reaction is typically carried out using tetraethylammonium bicarbonate in acetonitrile at 100°C . The process is fully automated on a synthesizer, such as the Trasis AllinOne module, using an in-house designed cassette and sequence . With a relatively small precursor load, [18F]DPA-714 can be obtained with consistently high radiochemical yields and molar activities .
Industrial Production Methods: The industrial production of [18F]DPA-714 follows Good Manufacturing Practice (GMP) guidelines to ensure reliability and high throughput. The use of automated synthesizers increases the reliability of the production process and allows for rapid training of production staff . This method enables the production of large quantities of the tracer, facilitating multi-center studies .
Chemical Reactions Analysis
Types of Reactions: [18F]DPA-714 undergoes nucleophilic substitution reactions, where the fluorine-18 isotope is introduced into the molecule . This reaction is facilitated by the presence of a good leaving group, such as tosylate .
Common Reagents and Conditions: The common reagents used in the synthesis of [18F]DPA-714 include tetraethylammonium bicarbonate and acetonitrile . The reaction is typically carried out at a temperature of 100°C .
Major Products Formed: The major product formed from the nucleophilic substitution reaction is [18F]DPA-714 itself . This compound is obtained with high radiochemical yields and molar activities, making it suitable for use in PET imaging .
Scientific Research Applications
[18F]DPA-714 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radioligand for imaging the translocator protein (18 kDa) in various models of neuroinflammation . In biology, it is used to study the biodistribution and metabolism of the compound in animal models and humans . In medicine, [18F]DPA-714 is used in PET imaging to visualize inflammatory processes in vivo, providing valuable insights into the pathogenesis of neurological disorders . In industry, the compound is used in the development of new radioligands for PET imaging .
Mechanism of Action
The mechanism of action of [18F]DPA-714 involves its binding to the translocator protein (18 kDa), which is found on the outer mitochondrial membrane . This protein is highly expressed in steroidogenic tissues and is upregulated under pathological conditions . By binding to this protein, [18F]DPA-714 enables the visualization of inflammatory processes in vivo . The molecular targets and pathways involved in this process include the activation of microglia and the modulation of neuroinflammatory responses .
Comparison with Similar Compounds
[18F]DPA-714 is similar to other TSPO-specific ligands, such as [11C]-DPA-713, [18F]-PBR111, and [11C]-PK11195 . [18F]DPA-714 has several unique features that make it a superior ligand for PET imaging. It has a higher specific binding affinity and better brain-blood barrier penetration compared to other ligands . Additionally, [18F]DPA-714 has been shown to decrease microglial activation and increase neuronal survival in models of excitotoxic neurodegeneration, suggesting potential neuroprotective effects .
Properties
CAS No. |
958233-09-5 |
|---|---|
Molecular Formula |
C22H27FN4O2 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[4-(2-(18F)fluoranylethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3/i23-1 |
InChI Key |
FLZZFWBNYJNHMY-VNRZBHCFSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCC[18F])C)C |
Canonical SMILES |
CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OCCF)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)
